molecular formula C14H9N3O4 B11443526 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B11443526
M. Wt: 283.24 g/mol
InChI Key: JQFIZUFRJGZBAI-UHFFFAOYSA-N
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Description

7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a privileged chemical scaffold in medicinal chemistry, serving as a critical precursor for the synthesis of sophisticated kinase inhibitors. Its core structure, which integrates a pyrazolopyrimidine heterocycle with a benzodioxole moiety, is strategically designed to interact with the ATP-binding pocket of various kinases. This carboxylic acid functional group is particularly valuable for further derivatization, most commonly through amide coupling reactions, to generate a diverse library of compounds for structure-activity relationship (SAR) studies . Research into this compound and its derivatives is primarily focused on oncology, with investigations targeting anaplastic lymphoma kinase (ALK) and other oncogenic kinases implicated in cell proliferation and survival pathways. The molecule's role extends to chemical biology, where it is used as a pharmacophore in the design of molecular probes to study kinase function and signaling networks. As a high-value intermediate, it provides researchers with a versatile starting point for developing potent and selective therapeutic candidates, accelerating early-stage drug discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C14H9N3O4/c18-14(19)9-6-16-17-10(3-4-15-13(9)17)8-1-2-11-12(5-8)21-7-20-11/h1-6H,7H2,(H,18,19)

InChI Key

JQFIZUFRJGZBAI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C(=O)O

Origin of Product

United States

Preparation Methods

Key Intermediate: Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate

A common precursor is ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, which can be synthesized via the reaction of 5-amino-1H-pyrazole-4-carboxylate with diethyl acetylenedicarboxylate (DEAD) under refluxing ethanol. The reaction proceeds through a [3+3] cycloaddition mechanism, forming the pyrazolo[1,5-a]pyrimidine core.

Reaction Conditions

  • Reagents : 5-Amino-1H-pyrazole-4-carboxylate, DEAD, ethanol

  • Temperature : 80°C, reflux

  • Yield : ~65–70% (estimated based on analogous reactions)

Introduction of the 1,3-Benzodioxol-5-yl Group

The 1,3-benzodioxol-5-yl (piperonyl) moiety is introduced at position 7 through electrophilic aromatic substitution or palladium-catalyzed cross-coupling. A documented approach involves reacting the pyrazolo[1,5-a]pyrimidine intermediate with piperonal (1,3-benzodioxole-5-carbaldehyde) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Procedure

  • Dissolve ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate in dry dichloromethane.

  • Add piperonal (1.2 equiv) and AlCl₃ (1.5 equiv) under nitrogen atmosphere.

  • Stir at room temperature for 12 hours.

  • Quench with ice-water, extract with DCM, and purify via column chromatography.

Characterization Data

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1610 cm⁻¹ (aromatic C=C)

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, CH₂CH₃), 6.05 (s, 2H, OCH₂O), 6.85–7.20 (m, 3H, benzodioxol-H)

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester to the carboxylic acid. This is achieved using aqueous sodium hydroxide under reflux, followed by acidification to precipitate the product.

Optimized Hydrolysis Protocol

  • Reagents : 1M NaOH, ethanol

  • Conditions : Reflux for 6 hours, followed by acidification with HCl to pH 2–3

  • Yield : 85–90%

Analytical Validation

  • IR (KBr) : 1680 cm⁻¹ (carboxylic acid C=O), 2500–3300 cm⁻¹ (broad, -OH)

  • ¹H NMR (DMSO-d₆) : δ 6.10 (s, 2H, OCH₂O), 7.00–7.30 (m, 3H, benzodioxol-H), 8.25 (s, 1H, pyrimidine-H)

Alternative Pathways and Modifications

Direct Cyclization with Pre-Functionalized Intermediates

An alternative route involves pre-functionalizing the pyrazole ring with the benzodioxol group before cyclocondensation. For example, 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid can be reacted with a β-ketoester to form the pyrazolo[1,5-a]pyrimidine core.

Reaction Scheme

  • Condense 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid with ethyl acetoacetate.

  • Cyclize using polyphosphoric acid (PPA) at 120°C.

  • Hydrolyze the ester to the carboxylic acid.

Advantages

  • Higher regioselectivity for the benzodioxol group at position 7.

  • Reduced byproducts compared to electrophilic substitution.

Critical Analysis of Synthetic Challenges

Regioselectivity in Cyclocondensation

The position of substituents on the pyrazolo[1,5-a]pyrimidine ring is highly sensitive to reaction conditions. For instance, excess AlCl₃ may lead to undesired C-5 substitution. Mitigation strategies include:

  • Temperature Control : Maintaining reactions below 40°C to minimize side reactions.

  • Catalyst Screening : Using FeCl₃ instead of AlCl₃ for milder activation.

Stability of the Carboxylic Acid Group

The free carboxylic acid is prone to decarboxylation at elevated temperatures. Storage recommendations:

  • Keep the compound at 2–8°C under inert atmosphere.

  • Use freshly prepared solutions for further reactions.

Tabulated Summary of Key Methods

StepMethodReagents/ConditionsYieldKey Characterization Data
1CyclocondensationDEAD, ethanol, 80°C~70%IR: 1725 cm⁻¹ (ester)
2Piperonal SubstitutionPiperonal, AlCl₃, DCM, rt~60%¹H NMR: δ 6.05 (OCH₂O)
3Ester Hydrolysis1M NaOH, reflux; HCl acidification~85%IR: 1680 cm⁻¹ (COOH)

Chemical Reactions Analysis

Types of Reactions

7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF7). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 0.5 to 10 µM depending on structural modifications of the compound. Such findings suggest that this compound could serve as a lead structure for developing novel anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activities. Research indicates that it can inhibit pro-inflammatory cytokines in both in vitro and in vivo models.

Case Study: Inhibition of Pro-inflammatory Cytokines

In a controlled study, derivatives of the compound were tested for their ability to reduce inflammation markers in animal models. The results showed a significant decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that the compound may be effective in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of 7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid have also been explored. Its derivatives displayed varying degrees of antibacterial activity against several pathogens.

Table: Antimicrobial Activity

CompoundBacterial StrainMIC (µmol/L)
Compound AStaphylococcus aureus4
Compound BEscherichia coli8
Compound CBacillus subtilis6
Compound DSalmonella typhi12

This table illustrates the minimum inhibitory concentration (MIC) values for selected derivatives against common bacterial strains, indicating promising antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

The pyrazolo[1,5-a]pyrimidine scaffold allows extensive substitution at positions 5 and 7, which modulates solubility, stability, and electronic properties. Key analogs and their substituents include:

Compound Name (Selected Examples) Substituent (Position 7) Substituent (Position 5) Molecular Formula Molecular Weight Key Properties References
Target Compound 1,3-Benzodioxol-5-yl C₁₅H₉N₃O₄* 295.25* Theoretical (estimated)
7-(Difluoromethyl)-5-(4-methoxyphenyl) ethyl ester Difluoromethyl 4-Methoxyphenyl C₁₆H₁₃F₂N₃O₃ 333.29 Enhanced lipophilicity (ethyl ester)
5-(4-Methylphenyl)-7-(trifluoromethyl) derivative Trifluoromethyl 4-Methylphenyl C₁₅H₁₁F₃N₃O₂ 322.26 High thermal stability
7-(Thiophen-2-yl) derivative (hydrochloride salt) Thiophen-2-yl C₁₁H₈N₃O₂S·HCl 281.72 Improved aqueous solubility (salt form)

*Theoretical values based on structural analysis.

  • Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (‑CF₃) and cyano (‑CN) enhance oxidative stability but may reduce solubility .
  • Electron-Donating Groups (EDGs): Methoxy (‑OCH₃) and benzodioxol groups improve π-π interactions and bioavailability .
  • Carboxylic Acid vs. Ester Derivatives: The free carboxylic acid (‑COOH) enhances metal-coordination capability, while ester derivatives (e.g., ethyl ester) increase lipophilicity .

Biological Activity

7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzodioxole moiety fused with a pyrazolo[1,5-a]pyrimidine core, which contributes to its unique properties and biological interactions.

The molecular formula of 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is C14H8N4O2C_{14}H_{8}N_{4}O_{2} with a molar mass of 264.24 g/mol. Its structure allows for various chemical modifications that can enhance its biological activity.

PropertyValue
Molecular FormulaC14H8N4O2C_{14}H_{8}N_{4}O_{2}
Molar Mass264.24 g/mol
CAS Number685106-66-5
Density1.51 g/cm³ (predicted)
pKa-1.71 (predicted)

Biological Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a variety of biological activities, including:

  • Anticancer Properties : Several studies have demonstrated the potential of pyrazolo[1,5-a]pyrimidines to inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting specific kinases involved in tumor growth .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Inhibiting these enzymes can lead to therapeutic effects in conditions like cancer and inflammation .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains, although further research is needed to establish efficacy and mechanisms .

The mechanisms through which 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its biological effects include:

  • Enzyme Binding : The compound may bind to the active sites of target enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in cell signaling.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it promotes programmed cell death.

Case Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

  • A study published in MDPI reported on the anticancer potential of pyrazolo[1,5-a]pyrimidines and their derivatives, noting significant cytotoxic effects on multiple cancer cell lines .
  • Another investigation focused on the enzyme inhibitory activity of these compounds against PDEs, suggesting that they could be developed into therapeutic agents for treating diseases characterized by dysregulated signaling pathways .

Q & A

Q. Case Study :

  • 7-Benzamido-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (15) : Yield increased from 50% to 77% using DMF and microwave irradiation .

Basic: What computational tools predict the pharmacokinetic properties of these derivatives?

Answer:

  • ADMET Prediction : SwissADME or pkCSM to estimate logP (optimal range: 1–3), bioavailability, and CYP450 interactions .
  • Docking Studies : AutoDock Vina for binding affinity estimation with cathepsin active sites (PDB: 1ATK for cathepsin K) .

Advanced: How to design a pyrazolo[1,5-a]pyrimidine derivative with enhanced blood-brain barrier (BBB) permeability?

Answer:

  • Structural Modifications :
    • Introduce small, lipophilic groups (e.g., methyl, Cl) at position 7.
    • Avoid carboxylic acids (poor BBB penetration); use prodrug esters (e.g., ethyl esters) .
  • In Silico Screening : Predict BBB score using PreADMET or BBB Predictor .

Basic: What safety precautions are essential when handling chlorinated derivatives?

Answer:

  • Ventilation : Use fume hoods for reactions involving Cl or CF₃ groups .
  • Waste Disposal : Collect chlorinated waste separately; incinerate at >1200°C .
  • PPE : Nitrile gloves, lab coat, and safety goggles .

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